molecular formula C17H15Cl2N3O2S2 B12131114 N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide

N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide

Cat. No.: B12131114
M. Wt: 428.4 g/mol
InChI Key: RHBZPTQYYFUKGW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multiple steps, starting with the preparation of the core heterocyclic structure. This is followed by the introduction of the acetamide group and the chlorophenyl substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic acetamides and chlorophenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is unique due to its specific combination of functional groups and heterocyclic structure. This gives it distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C17H15Cl2N3O2S2

Molecular Weight

428.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H15Cl2N3O2S2/c1-8-9(2)26-15-14(8)16(24)22(3)17(21-15)25-7-13(23)20-12-5-10(18)4-11(19)6-12/h4-6H,7H2,1-3H3,(H,20,23)

InChI Key

RHBZPTQYYFUKGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C)C

Origin of Product

United States

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